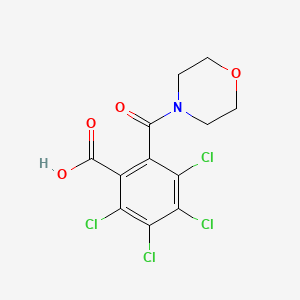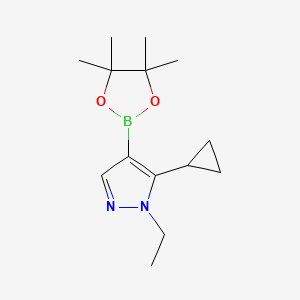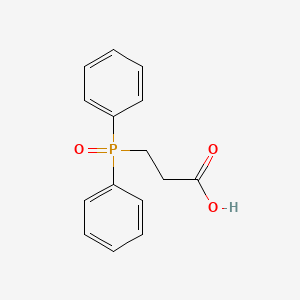![molecular formula C18H24N6 B12471748 N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B12471748.png)
N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a pyrazolo[3,4-D]pyrimidine core with a dimethylamino propyl side chain and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[3,4-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-D]pyrimidine ring system.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable catalyst.
Attachment of the Dimethylamino Propyl Side Chain: The final step involves the alkylation of the pyrazolo[3,4-D]pyrimidine core with a dimethylamino propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino propyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylamino propyl side chain may enhance its binding affinity and specificity, while the pyrazolo[3,4-D]pyrimidine core can interact with nucleic acids or proteins, affecting various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Dimethylamino)propyl]-1-phenylpyrazolo[3,4-D]pyrimidin-4-amine: Similar structure but lacks the dimethyl groups on the phenyl ring.
N-[3-(Dimethylamino)propyl]-1-(3,4-dichlorophenyl)pyrazolo[3,4-D]pyrimidin-4-amine: Contains chlorine atoms instead of methyl groups on the phenyl ring.
Uniqueness
N-[3-(Dimethylamino)propyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-amine is unique due to the presence of both dimethyl groups on the phenyl ring and the dimethylamino propyl side chain. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C18H24N6 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C18H24N6/c1-13-6-7-15(10-14(13)2)24-18-16(11-22-24)17(20-12-21-18)19-8-5-9-23(3)4/h6-7,10-12H,5,8-9H2,1-4H3,(H,19,20,21) |
Clé InChI |
ODVLWEBSDBHPKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCN(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-{[7-(4-Fluorophenyl)-5-phenylpyrrolo[2,3-D]pyrimidin-4-YL]amino}propyl)pyrrolidin-2-one](/img/structure/B12471666.png)
![2-[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471679.png)
![3-[3-Bromo-5-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]prop-2-enoic acid](/img/structure/B12471680.png)
![2-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12471681.png)
![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-1-benzothiophene-2-carboxamide](/img/structure/B12471690.png)



![Ethyl 4-({[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12471711.png)
![(5E)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12471718.png)




